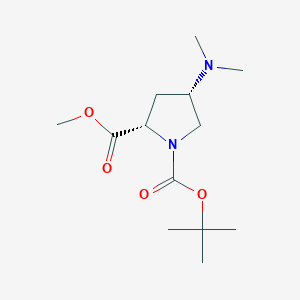

(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-(dimethylamino)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-9(14(4)5)7-10(15)11(16)18-6/h9-10H,7-8H2,1-6H3/t9-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLZXOORJOZFSC-UWVGGRQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501113249 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(dimethylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149152-71-6 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(dimethylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149152-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(dimethylamino)-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501113249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

-

Substrate : 4-hydroxy-L-proline.

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.07–0.11 equivalents relative to the substrate.

Mechanistic Insight : DMAP facilitates the nucleophilic attack of the proline amine on Boc anhydride, forming a stable carbamate. The mild conditions preserve the stereochemistry of the 4-hydroxy group.

Methyl Esterification of the Carboxyl Group

The carboxyl group of Boc-protected 4-hydroxy-L-proline is esterified using methanol under catalytic conditions.

Optimized Protocol

-

Reagents : Dicyclohexylcarbodiimide (DCC) or HBTU (for peptide coupling).

-

Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Workup : Filtration to remove dicyclohexylurea (DCU) byproducts, followed by reduced-pressure distillation.

Critical Note : Direct esterification avoids side reactions like amide formation, which are common when using thionyl chloride.

Functionalization at the 4-Position: Hydroxyl to Dimethylamino Conversion

The 4-hydroxy group is converted to a dimethylamino moiety through a two-step process involving oxidation and reductive amination.

Oxidation to Ketone Intermediate

-

Oxidizing Agent : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with trichloroisocyanuric acid (TCCA).

-

Solvent : Dichloromethane.

-

Product : (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid methyl ester.

Optimization of Reaction Parameters

Table 1: Comparative Analysis of Key Steps

Industrial-Scale Considerations

Large-scale production necessitates:

-

Continuous Flow Reactors : For precise control of exothermic reactions like Boc protection.

-

Solvent Recycling : Dichloromethane and THF are recovered via distillation.

-

Catalyst Recovery : DMAP and TEMPO are filtered and reused to reduce costs.

Challenges : Low yields in reductive amination (33–40%) highlight the need for improved catalysts or alternative pathways .

Chemical Reactions Analysis

Types of Reactions

(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Deprotection: Commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid.

Substitution Reactions: Various electrophiles can be used, depending on the desired substitution product.

Major Products Formed

Hydrolysis: Produces (4S)-1-Boc-4-(Dimethylamino)-L-proline.

Deprotection: Yields (4S)-4-(Dimethylamino)-L-proline methyl ester.

Substitution: Forms various substituted proline derivatives.

Scientific Research Applications

Applications in Peptide Synthesis

1. Peptide Bond Formation

(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester is primarily utilized in the synthesis of peptides. The dimethylamino group enhances nucleophilicity, facilitating the formation of peptide bonds. This property is particularly useful in solid-phase peptide synthesis (SPPS), where efficiency and yield are critical.

2. Proline Derivatives in Drug Design

Proline derivatives, including this compound, are essential in designing peptidomimetics and bioactive compounds. The structural similarity to natural amino acids allows these compounds to mimic biological activity while providing enhanced stability and bioavailability.

Case Study 1: Synthesis of Peptidomimetics

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of peptidomimetics using this compound as a key intermediate. The study demonstrated that substituting traditional amino acids with this proline derivative improved the binding affinity to target receptors, showcasing its potential in drug development .

Case Study 2: Structural Analysis of Prolyl Peptides

A thesis from the University of Basel explored the conformational properties of prolyl peptides incorporating this compound. Using NMR spectroscopy, the researchers analyzed how the compound influenced the stability and conformation of peptide structures, providing insights into its role in peptide design .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and applications of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (2S,4S)-4-(Dimethylamino)-proline | Contains dimethylamino group | Lacks Boc protection |

| 1-Boc-4-methyl-L-proline | Methyl substitution at position 4 | Different steric hindrance |

| 1-Boc-4,4-dimethyl-L-proline | Two methyl groups at position 4 | Enhanced lipophilicity |

| (2S,3R)-3-amino-2-methylbutanoic acid | Similar backbone but different side chains | Different biological activity |

This comparative analysis highlights how variations in structure can affect reactivity and biological activity, emphasizing the versatility of proline derivatives in medicinal chemistry.

Mechanism of Action

The mechanism of action of (4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the Boc group provides steric protection. The ester group can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, physicochemical properties, and applications of (4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester and its analogs:

*Inferred data; †Calculated based on structural analogs.

Key Research Findings

Conformational Effects : Substituents at the 4th position significantly influence pyrrolidine ring puckering. For example, electron-withdrawing groups (e.g., -F in 4-fluoro derivatives) stabilize Cγ-endo conformations, whereas bulky groups (e.g., -N(CH₃)₂) may favor Cγ-exo conformations due to steric hindrance .

Reactivity: The dimethylamino group enhances nucleophilicity, enabling acid-base catalysis in enzyme mimetics. Azido and mercapto derivatives are pivotal in click chemistry, with azido compounds requiring low-temperature storage (-20°C) to prevent decomposition .

Biological Interactions : Fluorinated prolines (e.g., 4-fluoro-D-proline) improve metabolic stability in peptides by resisting proteolytic cleavage, while methylthiol derivatives exhibit redox-responsive behavior in drug delivery systems .

Advantages and Limitations

- Dimethylamino Derivative: Offers tunable basicity for pH-sensitive applications but may complicate purification due to its polar nature.

- Azido vs. Mercapto : Azido derivatives enable faster click reactions than thiols but require stringent storage conditions .

- Stereochemical Impact : (4R)-configured analogs (e.g., 4R-methyl-L-proline) often exhibit distinct biological activities compared to (4S) isomers, underscoring the importance of chiral purity .

Biological Activity

(4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester is a synthetic compound that plays a significant role in peptide synthesis and medicinal chemistry. It has a molecular formula of C13H24N2O4 and a molar mass of 272.34 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group, a dimethylamino group, and a proline structure, which is crucial in various biochemical processes. Understanding its biological activity can provide insights into its potential applications in drug development and therapeutic interventions.

Structural Characteristics

The structural components of this compound include:

- Boc Group : Enhances stability and solubility.

- Dimethylamino Group : Contributes to the compound's reactivity.

- Proline Backbone : Essential for biological interactions.

Table 1: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S,4S)-4-(Dimethylamino)-proline | Contains dimethylamino group | Involved in various peptide syntheses |

| 1-Boc-4-methyl-L-proline | Methyl substitution at position 4 | Enhanced solubility and stability |

| 1-Boc-4,4-dimethyl-L-proline | Two methyl groups at position 4 | Increased lipophilicity |

| (2S,3R)-3-amino-2-methylbutanoic acid | Similar backbone but different side chains | Varies in biological activity |

Research Findings

Recent studies have highlighted the importance of proline derivatives in drug design. For instance, research on the structure–activity relationship (SAR) of compounds similar to this compound has shown that modifications to the proline ring can significantly affect binding affinities and inhibitory activities against specific targets such as the Keap1-Nrf2 pathway .

Case Study: Inhibition of Keap1-Nrf2 Interaction

One study focused on optimizing compounds for inhibiting the Keap1-Nrf2 protein-protein interaction. The results indicated that variations in the proline moiety led to changes in potency, where specific substitutions could enhance binding affinity significantly . This emphasizes the relevance of proline-based compounds in developing therapeutic agents targeting oxidative stress pathways.

Applications

The applications of this compound extend beyond basic research into practical uses in:

- Medicinal Chemistry : As an intermediate for synthesizing bioactive peptides.

- Drug Development : Potential use as an inhibitor or modulator in therapeutic contexts.

Q & A

Basic: What are the standard synthetic routes for preparing (4S)-1-Boc-4-(Dimethylamino)-L-proline methyl ester?

Answer:

A common approach involves multi-step functionalization of L-proline derivatives. For example, the Boc-protected proline backbone can be synthesized via esterification of the carboxyl group (e.g., using methanol and a dehydrating agent like dichlorosulfoxide at room temperature) . Subsequent introduction of the dimethylamino group at the 4-position may involve alkylation or nucleophilic substitution under controlled conditions. The Pictet-Spengler reaction, using catalysts like trifluoroacetic acid (TFA) in dichloromethane, has been employed for analogous proline modifications to achieve regioselective cyclization . Key steps include:

- Protection of the amine with Boc anhydride.

- Methyl ester formation via esterification.

- Functionalization at the 4-position using dimethylamine derivatives.

Basic: Which characterization techniques are critical for confirming the structure of this compound?

Answer:

- 1H NMR Spectroscopy : Essential for verifying stereochemistry, Boc-group integrity, and dimethylamino substitution. For example, characteristic peaks for Boc (tert-butyl, δ ~1.4 ppm) and methyl ester (δ ~3.7 ppm) should be observed .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns, ensuring no side products (e.g., over-alkylation) are present .

- Infrared (IR) Spectroscopy : Validates carbonyl groups (Boc, ester) and amine functionalities.

Advanced: How do catalyst choices influence stereochemical outcomes during synthesis?

Answer:

Catalysts play a pivotal role in stereoselectivity. For instance:

- TFA in dichloromethane promotes acid-catalyzed cyclization without racemization, preserving the (4S) configuration .

- Metal catalysts (e.g., Pd, Rh) can enable C–H activation or Si–C bond cleavage, as seen in silacycle syntheses, which may stabilize intermediates and direct stereochemistry .

- Chiral auxiliaries or ligands (e.g., phosphines) can enhance enantiomeric excess in asymmetric alkylation steps.

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

- Comparative Analysis : Cross-reference with published spectra of analogous Boc-protected proline derivatives (e.g., N-Boc-cis-4-hydroxy-L-proline methyl ester) .

- 2D NMR : Use COSY or NOESY to resolve overlapping signals, especially for proline ring protons.

- X-ray Crystallography : If available, provides unambiguous confirmation of stereochemistry and substituent positions .

Basic: What is the role of the Boc group in modulating reactivity during synthesis?

Answer:

The Boc group:

- Protects the amine from undesired nucleophilic reactions during esterification or alkylation.

- Enables selective deprotection under mild acidic conditions (e.g., TFA/DCM), leaving the methyl ester intact .

- Improves solubility in organic solvents, facilitating purification via column chromatography.

Advanced: What strategies enable regioselective introduction of the dimethylamino group at the 4-position?

Answer:

- Directed C–H Functionalization : Use transition-metal catalysts (e.g., Pd) to target the 4-position via chelation-directed activation .

- Epoxide Ring-Opening : React a 4,5-epoxyproline intermediate with dimethylamine to achieve regioselective substitution.

- Enzymatic Methods : Lipases or transaminases can catalyze stereospecific modifications under mild conditions.

Advanced: How can reaction conditions be optimized to minimize side products (e.g., over-alkylation)?

Answer:

- Temperature Control : Lower temperatures (0–25°C) reduce kinetic side reactions.

- Stoichiometry : Use a slight excess of dimethylamine (1.2–1.5 equiv) to avoid polysubstitution.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane minimizes unwanted solvolysis .

Basic: What are common side reactions, and how are they mitigated?

Answer:

- Over-Protection : Multiple Boc groups may form if excess Boc anhydride is used. Mitigation: Strict stoichiometric control.

- Racemization : Acidic or high-temperature conditions can invert stereochemistry. Mitigation: Use mild acids (TFA) and low temperatures .

- Ester Hydrolysis : Avoid aqueous workup until final deprotection.

Advanced: What computational methods predict the compound’s stability under varying conditions?

Answer:

- DFT Calculations : Model steric and electronic effects of the Boc and dimethylamino groups on ring puckering and hydrolysis susceptibility.

- MD Simulations : Assess conformational stability in solvents (e.g., DMSO vs. MeOH) .

- pKa Prediction Tools : Estimate amine basicity to design pH-controlled reactions.

Advanced: How can regioselective functionalization of the proline ring be achieved?

Answer:

- Transition-Metal Catalysis : Pd-mediated C–H activation directs functionalization to the 4-position via chelation with the ester carbonyl .

- Electrophilic Aromatic Substitution : Activate the proline ring with electron-withdrawing groups (e.g., Boc) to favor substitution at the 4-position.

- Enzyme-Mediated Modifications : Transaminases selectively target specific positions under biocompatible conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.